Ethyl 4-(4-benzylpiperazin-1-yl)-3-[(furan-2-ylcarbonyl)amino]benzoate
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Overview
Description
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives This compound is characterized by the presence of a benzoate core, a benzylpiperazine moiety, and a furan-2-amido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoate Core: Starting with a benzoic acid derivative, esterification can be performed using ethanol and an acid catalyst to form the ethyl benzoate.
Introduction of the Benzylpiperazine Moiety: The benzoate ester can undergo nucleophilic substitution with benzylpiperazine under basic conditions.
Attachment of the Furan-2-Amido Group: The final step involves the amidation reaction with furan-2-carboxylic acid or its derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoate or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(FURAN-2-YL)BENZOATE
- ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(THIOPHEN-2-AMIDO)BENZOATE
Uniqueness
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the furan-2-amido group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds.
Properties
Molecular Formula |
C25H27N3O4 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
ethyl 4-(4-benzylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C25H27N3O4/c1-2-31-25(30)20-10-11-22(21(17-20)26-24(29)23-9-6-16-32-23)28-14-12-27(13-15-28)18-19-7-4-3-5-8-19/h3-11,16-17H,2,12-15,18H2,1H3,(H,26,29) |
InChI Key |
WFYIUCPTHWDCES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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